molecular formula C17H15ClN4O3S B269839 2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone

2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone

Cat. No. B269839
M. Wt: 390.8 g/mol
InChI Key: LUNRHKPMIBKPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
Studies have shown that 2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the proliferation of cancer cells and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone in lab experiments is its potential as a novel anticancer agent. However, its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, more research is needed to determine its potential side effects and toxicity.

Future Directions

There are several future directions for research on 2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone. One direction is to further investigate its mechanism of action and potential targets for cancer treatment. Another direction is to study its potential as an anti-inflammatory and analgesic agent. Additionally, more research is needed to determine its safety and toxicity in humans.

Synthesis Methods

The synthesis of 2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone involves the reaction of 1-(4-chlorophenyl)-1H-tetrazole-5-thiol with 3,4-dimethoxyacetophenone in the presence of a base such as potassium carbonate. The reaction yields the desired product, which can be purified using column chromatography.

Scientific Research Applications

2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone has been studied for its potential applications in the field of medicine. It has been found to have anticancer properties and has been tested against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential as an anti-inflammatory and analgesic agent.

properties

Product Name

2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone

Molecular Formula

C17H15ClN4O3S

Molecular Weight

390.8 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-1-(3,4-dimethoxyphenyl)ethanone

InChI

InChI=1S/C17H15ClN4O3S/c1-24-15-8-3-11(9-16(15)25-2)14(23)10-26-17-19-20-21-22(17)13-6-4-12(18)5-7-13/h3-9H,10H2,1-2H3

InChI Key

LUNRHKPMIBKPGG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)CSC2=NN=NN2C3=CC=C(C=C3)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CSC2=NN=NN2C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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